Product packaging for Zearalenone 4-beta-D-glucopyranoside(Cat. No.:CAS No. 105088-14-0)

Zearalenone 4-beta-D-glucopyranoside

Cat. No.: B600780
CAS No.: 105088-14-0
M. Wt: 480.50
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Description

Contextualization of Zearalenone (B1683625) Conjugates in Agrosystems

Zearalenone (ZEN) is a mycotoxin produced by several fungal species of the Fusarium genus, such as F. graminearum and F. culmorum. mdpi.comwikipedia.orgmdpi.com These fungi are prevalent pathogens that contaminate a wide range of cereal crops globally, including maize, wheat, barley, oats, and rice. mdpi.comnih.govjournal-of-agroalimentary.ro The presence of zearalenone in these agricultural commodities is a significant concern for food and feed production. nih.gov

In response to fungal infection and the presence of zearalenone, plants activate detoxification mechanisms. nih.govbiomedres.us A primary strategy employed by plants is to metabolize the parent mycotoxin into conjugated forms. nih.govnih.govmdpi.com This process, known as biotransformation, often involves the attachment of a sugar molecule, such as glucose, to the zearalenone structure. nih.govnih.gov Zearalenone 4-beta-D-glucopyranoside is a prominent example of such a conjugate, formed when a glucose molecule is attached at the C-4 position of the zearalenone molecule. mdpi.com This conjugation increases the polarity and water solubility of the toxin, which is a common plant defense strategy against xenobiotic compounds. nih.gov The formation of these conjugates means that zearalenone can be present in crops not just in its free form, but also as various modified metabolites. researchgate.net

Significance of Masked Mycotoxins in Scientific Inquiry

This compound is classified as a "masked" mycotoxin. nih.govmdpi.com This term refers to mycotoxin derivatives that are formed within the plant and whose modified chemical structure prevents their detection by conventional analytical methods designed to identify the parent toxin. nih.govr-biopharm.comallabouttoxins.commdpi.com Consequently, the presence of masked mycotoxins can lead to a significant underestimation of the total mycotoxin load in a given sample of grain, feed, or food. nih.gov

The scientific significance of masked mycotoxins like this compound lies in their potential to be hydrolyzed back into their more toxic parent form. biomedres.us Research has demonstrated that this compound can be decomposed during digestion in the gastrointestinal tract of animals, releasing the original zearalenone aglycone. nih.govmdpi.comnih.gov This cleavage is facilitated by enzymes such as β-glucosidases present in the intestinal microbiome. nih.gov

This reversion to the parent compound raises concerns for risk assessment, as the total exposure to the toxic entity may be higher than what is measured by routine screening. biomedres.usnih.gov This has spurred scientific inquiry into developing more comprehensive analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can identify and quantify both free and masked mycotoxin forms, providing a more accurate picture of contamination. nih.gov

Hierarchical Classification and Nomenclature within Zearalenone Metabolites

Zearalenone and its derivatives belong to a class of mycotoxins known as resorcylic acid lactones. nih.gov The classification of its metabolites is based on the chemical transformations the parent molecule undergoes. These biotransformations are typically categorized into Phase I and Phase II metabolism. mdpi.comresearchgate.net

Phase I Metabolism: Involves the reduction of the parent zearalenone molecule, leading to the formation of α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL). mdpi.comnih.govnih.gov

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with a polar molecule. mdpi.comresearchgate.net When the attached molecule is glucose, the resulting compounds are glucosides.

The nomenclature precisely describes the structure. For This compound :

Zearalenone: Refers to the parent mycotoxin.

4- : Indicates that the attachment is at the carbon-4 position of the phenolic hydroxyl group. mdpi.com

beta-D-glucopyranoside: Specifies the type of sugar (D-glucose) and its stereochemical configuration (beta) attached to the parent molecule.

The following interactive data table outlines the hierarchical relationship between zearalenone and some of its key metabolites.

Metabolism Phase Parent Compound Resulting Metabolite Type of Modification
Phase IZearalenoneα-ZearalenolReduction
Phase IZearalenoneβ-ZearalenolReduction
Phase IIZearalenoneThis compoundGlucosylation
Phase IIα-Zearalenolα-Zearalenol 4-O-β-D-glucopyranosideGlucosylation
Phase IIβ-Zearalenolβ-Zearalenol 4-O-β-D-glucopyranosideGlucosylation

This systematic classification and nomenclature are fundamental for researchers to accurately identify, study, and discuss the various forms of zearalenone present in agrosystems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O10 B600780 Zearalenone 4-beta-D-glucopyranoside CAS No. 105088-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,12E)-18-hydroxy-4-methyl-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O10/c1-13-6-5-9-15(26)8-4-2-3-7-14-10-16(11-17(27)19(14)23(31)32-13)33-24-22(30)21(29)20(28)18(12-25)34-24/h3,7,10-11,13,18,20-22,24-25,27-30H,2,4-6,8-9,12H2,1H3/b7-3+/t13-,18+,20+,21-,22+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQFPVDPPLAOJ-OXSMSNKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016950
Record name Zearalenone-4-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105088-14-0
Record name Zearalenone-4-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105088-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zearalenone-4-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105088140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zearalenone-4-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEARALENONE 4-BETA-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MEN7L714V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ecological Occurrence and Global Distribution Patterns

Prevalence in Cereal Crops and Agricultural Commodities

Zearalenone (B1683625) 4-beta-D-glucopyranoside, also known as zearalenone-4-glucoside or zearalenone-14-O-β-D-glucoside (Z14G), has been identified in various cereal crops and their derived products. nih.govd-nb.info Its occurrence is a key consideration in food safety and mycotoxin analysis.

Research has confirmed the presence of Zearalenone 4-beta-D-glucopyranoside in several key cereal grains.

Wheat (Triticum aestivum): Wheat is a significant commodity where the contamination of this compound has been documented. Studies have confirmed its presence in wheat samples, often alongside its parent compound, zearalenone. nih.govfao.org

Oats: Analytical surveys have also detected this compound in oats. nih.gov

Cereal-Based Products: Beyond raw grains, this conjugated mycotoxin has been found in processed cereal-based food products. nih.gov The stability of the parent mycotoxin, zearalenone, during processing suggests that its derivatives may also persist. mdpi.com

The occurrence of this compound shows regional differences, largely influenced by the prevalence of Fusarium fungi, which are responsible for producing the parent zearalenone. mdpi.com

Germany: A notable study analyzed 24 wheat samples from Bavaria, harvested in 1999. In this analysis, this compound was detected in 10 of the 22 samples that were positive for the parent zearalenone, indicating a 42% incidence within zearalenone-contaminated samples. nih.govfao.org

Finland: Surveys of Finnish cereal grains have also documented the presence of this compound (referred to as Z14G) in oats. nih.gov

Quantitative Analytical Surveys of Natural Contamination

Quantitative analyses have provided specific concentration ranges for this compound in naturally contaminated samples. These surveys are critical for understanding the extent of contamination.

A study on Bavarian wheat samples found that the concentration of this compound ranged from 17 to 104 micrograms per kilogram (µg/kg). nih.gov The limit of determination for the analytical method used was 10 µg/kg. nih.govfao.org

Broader surveys of various commodities have revealed a wide range of contamination levels. The table below summarizes findings from different analyses.

CommodityMaximum or Range of Concentration (µg/kg)Geographic Origin/Study Context
Wheat17 - 104 µg/kgBavaria, Germany nih.govfao.org
Cereal-based foodsUp to 369 µg/kgGeneral Survey nih.gov
OatsUp to 9.6 µg/kgFinland nih.gov

Co-occurrence with Parent Zearalenone and Related Metabolites

This compound rarely occurs in isolation. It is typically found alongside its parent compound, zearalenone, and other modified forms.

The analysis of Bavarian wheat samples demonstrated a strong positive correlation (r² = 0.86) between the concentrations of this compound and zearalenone. nih.gov The glucoside was only found in samples that also contained the parent mycotoxin. nih.govfao.org

Furthermore, surveys have identified the co-occurrence of this compound with other phase I and phase II metabolites in various cereals. In cereal-based foods and oats, it has been detected along with:

Zearalenone-14-sulphate (Z14S) nih.gov

α-zearalenol-14-β-D-glucopyranoside (α-ZELG) nih.gov

β-zearalenol-14-β-D-glucopyranoside (β-ZELG) nih.gov

The co-contamination of cereals with zearalenone and its various modified forms is a complex issue, as the combined presence of these compounds may have different implications than the parent toxin alone. nih.govmdpi.com

Biosynthesis and Biotransformation Pathways

Plant-Mediated Conjugation Mechanisms

Plants have developed sophisticated detoxification systems to cope with xenobiotics like mycotoxins. A primary route in this defense strategy is phase II metabolism, where toxins are conjugated with hydrophilic molecules, such as glucose, to increase their water solubility and facilitate sequestration. mdpi.com

The enzymatic glycosylation of zearalenone (B1683625) in plants is catalyzed by UDP-glucosyltransferases (UGTs). researchgate.net These enzymes facilitate the transfer of a glucosyl group from an activated donor molecule, UDP-glucose (UDP-G), to an acceptor molecule, in this case, zearalenone. mdpi.comnih.gov This reaction effectively alters the chemical structure and biological properties of the mycotoxin. nih.gov

Several specific plant UGTs have been identified and characterized for their ability to conjugate ZEN. For instance, a UGT from Arabidopsis thaliana, UGT73C6, has been shown to effectively convert ZEN to its glucosylated form. mdpi.com This enzyme has been expressed in recombinant systems, such as Saccharomyces cerevisiae, to enable the preparative synthesis of zearalenone-4-O-beta-D-glucopyranoside. nih.gov Similarly, a barley UDP-glucosyltransferase, HvUGT14077, has been identified as a ZEN-conjugating enzyme, highlighting its role in plant defense against Fusarium infections. mdpi.com

Table 1: Examples of Plant UDP-Glucosyltransferases (UGTs) Involved in Zearalenone Glucosylation

EnzymeSource OrganismSubstrate(s)Product(s)Reference
UGT73C6 Arabidopsis thalianaZearalenoneZearalenone-14-O-β-glucopyranoside mdpi.comnih.gov
HvUGT14077 Hordeum vulgare (Barley)Zearalenone, α-Zearalenol, β-ZearalenolZearalenone-14-G, Zearalenone-16-G, and corresponding Zearalenol-glucosides mdpi.com

Note: This table is interactive and can be sorted by column.

Zearalenone possesses two phenolic hydroxyl groups at positions C-14 and C-16, both of which can serve as sites for glycosylation. mdpi.commdpi.com This leads to the formation of two primary positional isomers: zearalenone-14-O-β-glucopyranoside (Z14G) and zearalenone-16-O-β-glucopyranoside (Z16G). mdpi.commdpi.comnih.gov The term zearalenone-4-beta-D-glucopyranoside is a synonym for Z14G, referencing the C-4 position of the β-resorcylic acid lactone ring structure. cymitquimica.comnih.gov

The regioselectivity of the glucosylation—that is, the ratio of Z14G to Z16G produced—is dependent on the specific UGT enzyme. For example, in an initial reaction with the barley enzyme HvUGT14077, ZEN was converted to approximately 90% Z14G and 10% Z16G. mdpi.com Continued incubation revealed that both mono-glucosides could be further conjugated to form a zearalenone-14,16-diglucoside. mdpi.com

In addition to direct conjugation of ZEN, plants can first metabolize it through a phase I reduction reaction. This involves the conversion of ZEN's ketonic carbonyl group into a hydroxyl group, yielding the alcohol metabolites α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). mdpi.comnih.gov These zearalenols can then undergo phase II glucosylation.

Enzymes like the barley HvUGT14077 are capable of conjugating not only ZEN but also its reduced derivatives. mdpi.com This results in the formation of compounds such as α-zearalenol-14-β-D-glucopyranoside (α-ZELG) and β-zearalenol-14-β-D-glucopyranoside (β-ZELG). mdpi.comnih.gov The formation of these zearalenol (B1233230) glucuronides has been confirmed as a detoxification reaction with regard to estrogenicity. nih.gov

Microbial Biotransformation Processes

Various microorganisms, including filamentous fungi and yeasts, are capable of transforming zearalenone through processes that mirror plant metabolism, including glycosylation and reduction. oup.comnih.govmdpi.com This microbial activity is significant in environments where these organisms co-exist with ZEN-producing Fusarium species and in fermented food products. researchgate.netmdpi.com

Several fungal genera have been identified for their ability to conjugate zearalenone into its glucosylated forms. oup.comresearchgate.net

Rhizopus spp.: Strains such as Rhizopus oryzae and Rhizopus oligosporus are particularly effective at this conversion. mdpi.com Studies have shown that R. oryzae predominantly forms ZEN-14-G, while R. oligosporus can produce ZEN-16-G. mdpi.comresearchgate.netdntb.gov.ua These species are relevant in the production of fermented foods like tempeh, where ZEN can be transformed into its glucosides. mdpi.com

Aspergillus spp.: While some Aspergillus strains, like A. oryzae, are known to primarily produce ZEN-14-sulfate, they can also facilitate the formation of glucosides. oup.commdpi.commdpi.com

Saccharomyces cerevisiae: This yeast is not naturally efficient at glycosylating ZEN but has been successfully engineered to do so. By expressing plant UGT genes, such as UGT73C6 from Arabidopsis thaliana, S. cerevisiae has been turned into a biocatalyst for the specific and efficient production of Z14G. mdpi.comnih.gov

Cunninghamella spp.: Fungal strains like Cunninghamella elegans and Cunninghamella echinulata have been successfully used for the biotransformation of ZEN, yielding both Z14G and Z16G. nih.gov Research has shown that manipulating the culture medium, such as creating sulphate-depleted conditions, can promote the preferential production of ZEN glycosides over sulphate conjugates. nih.gov

A primary microbial biotransformation pathway for zearalenone is the reduction of the ketone group at the C-6' position of the macrocyclic ring. nih.govmdpi.com This enzymatic reduction results in the formation of two stereoisomeric alcohol metabolites: α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). nih.gov This conversion is frequently observed in cultures of various fungi, including Rhizopus and Aspergillus species, often occurring concurrently with conjugation reactions. oup.commdpi.com The resulting zearalenols can subsequently be conjugated by the same microorganisms to form glucosylated or sulfated derivatives, such as α-ZEL-sulfate. oup.com

Table 2: Microbial Biotransformation of Zearalenone

Microbial SpeciesTransformation TypeObserved ProductsReference
Rhizopus oryzae Glycosylation, ReductionZearalenone-14-G, α-Zearalenol, α-ZEL-Sulfate mdpi.comresearchgate.netoup.com
Rhizopus oligosporus GlycosylationZearalenone-16-G, Zearalenone-14-G mdpi.comresearchgate.netdntb.gov.ua
Aspergillus oryzae Sulfation, Glycosylation, ReductionZEN-14-Sulfate, α-Zearalenol oup.commdpi.commdpi.com
Cunninghamella elegans Glycosylation, SulfationZearalenone-14-G, Zearalenone-16-G, ZEN-14-Sulfate nih.gov
Cunninghamella echinulata Glycosylation, SulfationZearalenone-14-G, Zearalenone-16-G, ZEN-14-Sulfate nih.gov
Saccharomyces cerevisiae (engineered)GlycosylationZearalenone-14-G mdpi.comnih.gov

Note: This table is interactive and can be sorted by column.

Modification of Phenolic Hydroxyl Groups

The biotransformation of zearalenone (ZEN) often involves the modification of its phenolic hydroxyl groups, particularly at the C-2 and C-4 positions. A significant modification is glycosylation, the attachment of a glucose molecule. Specifically, the formation of zearalenone 4-beta-D-glucopyranoside (also referred to as zearalenone-4-O-β-glucoside or ZEA4G) is a known metabolic pathway in certain fungi and plants. nih.govmdpi.com This process is catalyzed by enzymes such as UDP-glucosyltransferases (UGTs). nih.gov For instance, research has shown that fungi of the Rhizopus genus, such as Rhizopus oryzae and Rhizopus oligosporus, can catalyze the glycosylation of ZEN at the C4-OH group to form zearalenone-4-beta-D-glucopyranoside. nih.govresearchgate.net The structure of this new metabolite has been confirmed using mass, infrared, and nuclear magnetic resonance spectroscopies. researchgate.netresearchgate.net

In addition to glucosylation, sulfation at the phenolic hydroxyl groups represents another modification pathway. Fungi like Fusarium spp. (including F. roseum, F. equiseti, and F. sambucinum) and Rhizopus arrhizus can catalyze the sulfation of ZEN at the C4-OH position to create zearalenone-4-sulfate. nih.govmdpi.com These modifications result in what are often termed "masked" or "modified" mycotoxins, as they alter the chemical structure of the parent compound. nih.govalva.at While these modifications can reduce the estrogenic activity of the molecule at the receptor level, they are not always a permanent detoxification, as they can be hydrolyzed back to the parent toxin in other biological systems. alva.atnih.gov

Organism Modification Metabolite Formed Reference(s)
Rhizopus spp.GlycosylationZearalenone-4-beta-D-glucopyranoside nih.govresearchgate.net
Aspergillus oryzaeSulfationZearalenone-4-sulfate nih.gov
Fusarium spp.SulfationZearalenone-4-sulfate nih.govmdpi.com
Barley (via HvUGT14077)GlycosylationZearalenone-4-glucosides, Zearalenone-2-glucosides nih.gov

Role of Cytochrome P450 Monooxygenases in Fungal Metabolism

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse superfamily of heme-containing enzymes that play crucial roles in various metabolic processes in fungi. nih.govnih.gov These functions include the biosynthesis of primary and secondary metabolites, such as mycotoxins, and the detoxification of xenobiotic compounds. nih.govresearchgate.net In fungi, CYPs are involved in a wide array of catalytic reactions, including hydroxylation, epoxidation, and dealkylation. nih.gov

In the context of zearalenone metabolism, fungal CYPs can be involved in its biotransformation. While the primary detoxification pathways often involve hydrolysis or conjugation, CYPs can introduce hydroxyl groups to the zearalenone molecule, creating various hydroxylated metabolites. mdpi.com For example, studies have identified the formation of a mono-oxygenated ZEN metabolite (OH-ZEN) in vitro, a reaction catalyzed by several cytochrome P450 isoforms. mdpi.com The diversity and functional expansion of CYP families in fungi are associated with their ability to adapt to specific ecological niches and metabolize a wide range of substrates. nih.gov A systematic functional analysis of CYP genes in the zearalenone-producing fungus Fusarium graminearum has identified several CYPs involved in virulence, development, and the degradation of xenobiotics. nih.gov

Metabolic Fate in Animal Systems (Excluding Human Clinical Contexts)

Conjugation with Glucuronic Acid and Sulfate (B86663)

In animal systems, zearalenone and its reduced metabolites (α-zearalenol and β-zearalenol) undergo Phase II metabolism, which primarily involves conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation). mdpi.comnih.gov These reactions are catalyzed by uridine (B1682114) diphosphate (B83284) glucuronyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govmdpi.com

Glucuronidation is a major metabolic pathway for ZEN in many animal species. nih.gov The conjugation typically occurs at the C-14 phenolic hydroxyl group, forming zearalenone-14-glucuronide (ZEN-14-GlcA). nih.gov This process inactivates the estrogenic potential of the molecule and increases its water solubility, facilitating its elimination from the body through urine or feces. nih.govnih.gov In vitro studies using liver microsomes from various species have demonstrated the formation of ZEN-14-GlcA and, to a lesser extent, ZEN-16-GlcA. nih.gov

Sulfate conjugation is another pathway for the detoxification of ZEN. mdpi.comnih.gov This reaction leads to the formation of metabolites like zearalenone-14-sulfate (Z14S). nih.gov Both glucuronide and sulfate conjugates exhibit significantly lower binding affinity to estrogen receptors compared to the parent mycotoxin. nih.gov

Metabolic Process Enzyme Family Primary Metabolite(s) Effect Reference(s)
GlucuronidationUGTsZearalenone-14-glucuronideInactivation, increased water solubility mdpi.comnih.gov
SulfationSULTsZearalenone-14-sulfateInactivation, increased water solubility mdpi.comnih.gov

Enzymatic Hydrolysis in the Gastrointestinal Tract

While conjugation renders zearalenone less toxic, "masked" mycotoxins like zearalenone-4-beta-D-glucopyranoside (ZEA4G) from plants can be hydrolyzed in the gastrointestinal (GI) tract of animals. nih.govalva.at This enzymatic cleavage reverses the detoxification that occurred in the plant, releasing the parent, toxic zearalenone. nih.govnih.gov

Role of Intestinal Microbiota in Deconjugation Processes

The vast and complex community of microorganisms residing in the gastrointestinal tract, known as the intestinal microbiota, plays a significant role in the metabolism and toxicity of mycotoxins. nih.govresearchgate.net A critical function of the gut microbiota in the context of zearalenone is the deconjugation of its "masked" forms. biomedres.us

Intestinal bacteria can produce enzymes, such as β-glucosidases, that are capable of hydrolyzing the glucose moiety from zearalenone-4-beta-D-glucopyranoside. nih.govbiomedres.us This deconjugation process releases free zearalenone, which can then be absorbed by the host animal, leading to an underestimation of exposure if only the parent mycotoxin is analyzed in feed. biomedres.usresearchgate.net In vitro studies using fecal microbiota have confirmed the ability to deconjugate ZEA4G and zearalenone-14-sulfate, releasing the toxic aglycones. biomedres.us Therefore, the metabolic activity of the gut microbiota can reactivate these otherwise less harmful conjugates, increasing the risk of mycotoxicosis. nih.govnih.gov The composition of the gut microbiota can be altered by mycotoxins, and conversely, the microbiota can influence the toxicity of mycotoxins through these biotransformation processes. researchgate.net

Interspecies Metabolic Variations in Animal Models

The biotransformation of this compound, a "masked" mycotoxin, and its parent compound, zearalenone (ZEN), exhibits significant variations across different animal species. These differences are primarily attributed to the distinct metabolic pathways in the liver and the varying activities of gut microbiota. The initial and critical step in the metabolism of this compound in animals is its hydrolysis back to the parent toxin, zearalenone. This deglycosylation is carried out by β-glucosidases present in the gastrointestinal tract, effectively releasing the biologically active ZEN, which can then be absorbed and further metabolized. nih.gov

Once hydrolyzed, the metabolic fate of zearalenone diverges significantly among animal species, particularly in the reduction of its C6' keto group to form two stereoisomeric metabolites: α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL). The ratio of these metabolites is a key determinant of a species' sensitivity to zearalenone, as α-ZOL possesses a significantly higher estrogenic potency than ZEN itself, while β-ZOL is less potent. nih.gov

Swine: Pigs are highly susceptible to the toxic effects of zearalenone. Following the hydrolysis of this compound in the digestive tract, the released zearalenone is predominantly metabolized to α-zearalenol. nih.govnih.gov Studies have shown that in pigs, α-ZOL is the major metabolite found in urine and feces. nih.govwur.nl This metabolic preference for the more estrogenic α-ZOL is a primary reason for the pronounced hyperestrogenic syndromes observed in swine exposed to zearalenone-contaminated feed. nih.govdsm-firmenich.com The metabolites are then conjugated with glucuronic acid for excretion. nih.gov

Poultry: In contrast to swine, poultry are considered more resistant to zearalenone. This resistance is largely due to their metabolic pathway favoring the production of β-zearalenol. nih.govnih.gov In laying hens and other poultry species, the reduction of zearalenone leads primarily to the formation of the less estrogenic β-ZOL. nih.govacs.org This detoxification pathway helps to mitigate the estrogenic effects of the mycotoxin.

These interspecies differences in the metabolic pathways of zearalenone, following the initial hydrolysis of its glucoside form, are crucial for understanding the varying degrees of susceptibility and the clinical signs of mycotoxicosis in different livestock and poultry species.

Interactive Data Table: Interspecies Metabolic Variations of Zearalenone (post-hydrolysis of this compound)

Animal ModelPrimary Site of Initial Metabolism (post-hydrolysis)Predominant MetaboliteRelative Estrogenic Potency of Predominant MetaboliteKey References
Swine Gastrointestinal Tract / Liverα-zearalenol (α-ZOL)High nih.govnih.govwur.nl
Poultry Liverβ-zearalenol (β-ZOL)Low nih.govnih.gov
Ruminants Rumen / Liverα-zearalenol (α-ZOL) and β-zearalenol (β-ZOL)Variable (α-ZOL is high) mdpi.comresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable quantification. The goal is to isolate the analyte from complex matrices such as cereals, feed, and biological tissues, while minimizing interferences. mdpi.comresearchgate.net

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used cleanup technique to purify sample extracts before chromatographic analysis. For zearalenone (B1683625) and its derivatives, immunoaffinity columns (IACs) are particularly effective. These columns contain monoclonal antibodies that specifically bind to the target mycotoxins.

The general protocol involves:

Extracting the mycotoxins from a ground sample using a solvent mixture, such as acetonitrile (B52724)/water. jfda-online.com

Filtering the crude extract and diluting it with water or a buffer solution.

Passing the diluted extract through the immunoaffinity column, where zearalenone and its structurally similar derivatives are captured by the antibodies.

Washing the column with a solvent like water to remove unbound matrix components.

Eluting the captured mycotoxins from the column using a strong organic solvent, typically methanol. jfda-online.com

The resulting purified eluate is then evaporated and reconstituted in a suitable solvent for injection into the chromatographic system. jfda-online.com

This technique provides excellent cleanup, leading to high-purity extracts and reducing matrix effects in subsequent analyses. mdpi.com A method using a Vicam ZearalaTest™ immunoaffinity column has been successfully applied for the cleanup of zearalenone from cereal extracts. jfda-online.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental sample purification method based on the differential solubility of compounds between two immiscible liquid phases. In the context of mycotoxin analysis, LLE can be employed to separate analytes from interfering substances. For instance, after an initial solvent extraction from a solid matrix, LLE can be used for further cleanup. Research has documented the use of LLE for the purification of Zearalenone 4-beta-D-glucopyranoside prior to preparative LC-MS analysis for the production of analytical standards. nih.gov This step is crucial for isolating the glycoside from other metabolites and matrix components.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

The QuEChERS method has gained widespread popularity for mycotoxin analysis due to its simplicity, speed, and minimal solvent usage. nih.gov It combines extraction and cleanup into a streamlined process.

A typical QuEChERS protocol for zearalenone and its metabolites involves:

Weighing a homogenized sample into a centrifuge tube. nih.gov

Adding an extraction solvent, commonly a mixture of acetonitrile and water. nih.gov

Shaking or vortexing the mixture vigorously to ensure efficient extraction. nih.gov

Adding a salt mixture, often containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation and remove water from the organic layer. nih.gov

Centrifuging the sample to separate the layers and pellet the matrix solids.

An aliquot of the upper organic layer (acetonitrile) is taken for analysis, sometimes after an additional cleanup step called dispersive solid-phase extraction (d-SPE), where a sorbent is added to remove specific interferences like fatty acids and pigments. nih.gov

A modified QuEChERS method has been successfully developed for analyzing zearalenone and its modified forms in oat and wheat flour, demonstrating its applicability to complex cereal matrices. nih.gov

QuEChERS Method Parameters for Zearalenone Metabolites
ParameterMethod 1 nih.govMethod 2 nih.gov
MatrixOat and Wheat FlourPig Tissues (Heart, Liver, Spleen, Muscle)
Extraction SolventAcetonitrile/Water (50:50, v/v)Acetonitrile
ProcessShake for 30 min, centrifuge for 30 minExtraction followed by partitioning cleanup with salt mixture (MgSO₄ and NaCl)
Subsequent AnalysisLC-MS/MSLC-MS/MS

Accelerated Solvent Extraction (ASE) Applications

Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to perform extractions quickly and with significantly less solvent than traditional methods like Soxhlet. thermofisher.comyoutube.com The high pressure keeps the solvents in their liquid state above their atmospheric boiling points, while the high temperature accelerates the extraction kinetics. thermofisher.comyoutube.com

ASE has been proven effective for extracting zearalenone from various matrices, including wheat and corn. thermofisher.com The automated system reduces manual labor and improves reproducibility. thermofisher.combuffalo.edu A typical extraction takes about 15-20 minutes, compared to hours for older methods. thermofisher.comyoutube.com

Example of ASE Conditions for Zearalenone Extraction from Cereals thermofisher.com
ParameterCondition
Sample Size5 g sample powder mixed with 3 g ASE Prep DE
Extraction Solvent50% Methanol, 50% Acetonitrile
Temperature80 °C
Pressure1500 psi
Extraction Time~15 minutes per sample
Solvent Volume25–35 mL

Matrix Effects and Optimization Strategies

Complex sample matrices, such as soil, feed, and food, can cause matrix effects, leading to either suppression or enhancement of the analyte signal during mass spectrometric detection. mdpi.com This can compromise the accuracy and precision of quantification.

Key strategies to mitigate matrix effects include:

Effective Cleanup: Employing selective cleanup techniques like immunoaffinity columns (IACs) can significantly reduce matrix components co-eluting with the analyte. jfda-online.commdpi.com

Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of stable isotope-labeled internal standards (e.g., ¹³C₁₈-Zearalenone). mdpi.commdpi.com These standards have nearly identical chemical and physical properties to the analyte and experience the same matrix effects, allowing for accurate correction during data processing.

Matrix-Matched Calibration: Preparing calibration standards in extracts of a blank matrix (known to be free of the analyte) can also help compensate for signal suppression or enhancement.

Studies have demonstrated the importance of using deuterated or ¹³C-labeled standards to overcome matrix effects when analyzing zearalenone in complex matrices like soil and feed. mdpi.commdpi.com

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are used to separate this compound from other compounds before detection.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of zearalenone and its modified forms. nih.govnih.gov

Columns: Reversed-phase columns, such as C18, are commonly used for separation. A study successfully used an XTerra MS C18 column (4.6 × 50 mm, 2.5 μm) for rapid analysis. jfda-online.com Another method utilized an HSS T3 column (100 mm × 2.1 mm, 1.8 µm) for separating zearalenone and its metabolites. tum.de

Mobile Phases: The mobile phase typically consists of a gradient mixture of an aqueous component (often water with additives like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. jfda-online.comtum.de For example, a mobile phase of acetonitrile/water (75/25, v/v) showed excellent resolution for zearalenone. jfda-online.com

Detection: While fluorescence detectors can be used for the parent compound zearalenone, tandem mass spectrometry (MS/MS) is preferred for its superior sensitivity, selectivity, and ability to confirm the identity of the analyte. jfda-online.comredalyc.org LC-MS/MS methods can achieve limits of quantification in the low µg/kg (ppb) range. jfda-online.comnih.gov

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the non-volatile mycotoxins, like zearalenone and its derivatives, suitable for GC analysis. mdpi.com This often involves silanization to convert polar functional groups into more volatile silyl (B83357) ethers. mdpi.com

Comparison of Analytical Method Performance for Zearalenone and its Glucoside
MethodAnalyteMatrixRecovery RateLimit of Quantification (LOQ)Reference
LC-MSThis compoundWheat69% (at 100 µg/kg)10 µg/kg nih.gov
LC-MS/MS (QuEChERS)ZearalenoneOat Flour90.7 - 95.6%59.1 µg/kg nih.gov
GC-MS (IAC Cleanup)ZearalenoneFeed89.6% - 112.3%< 5.0 µg/kg mdpi.com
HPLC-FluorescenceZearalenoneCereals66.4% - 96.1%5 ppb (µg/kg) jfda-online.com
LC/ESI-MS-MSZearalenoneCerealsNot Specified3 ppb (µg/kg) jfda-online.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of zearalenone and its derivatives. core.ac.ukresearchgate.net Methods are often coupled with fluorescence or UV detectors for quantification. core.ac.ukresearchgate.netjfda-online.com For this compound, HPLC is typically paired with mass spectrometry (LC-MS) for definitive identification, as simple UV or fluorescence detection may lack the required specificity. nih.gov

A study focusing on wheat analysis developed an LC-MS method that could determine both zearalenone and this compound with a limit of determination of 10 µg/kg for each compound. nih.gov The recovery rate for this compound was 69% at a spiking level of 100 µg/kg. nih.gov HPLC methods for the parent compound, zearalenone, often utilize a combination of acetonitrile and water as the mobile phase, which is also suitable for the separation of its glucoside. jfda-online.comresearchgate.net The addition of fluorescence detection, with excitation and emission wavelengths typically around 274 nm and 440 nm respectively, enhances sensitivity for the parent compound and can be used in methods that involve hydrolysis of the glucoside back to zearalenone for indirect quantification. jfda-online.com

Table 1: HPLC Methodological Data for Zearalenone and its Derivatives

Analyte(s)MatrixColumnMobile PhaseDetectionLimit of Detection (LOD) / Quantification (LOQ)RecoveryReference
Zearalenone, this compoundWheatNot SpecifiedNot SpecifiedMSLOQ: 10 µg/kg69% for this compound nih.gov
ZearalenoneCerealsC18 Reversed-PhaseAcetonitrile-Water (50:50, v/v)Fluorescence (λex = 274 nm, λem = 440 nm)LOQ: 3 ppb66.4% - 96.1% jfda-online.com
Zearalenone, α-zearalenol, β-zearalenolDuck Liver S9 FractionsC18 (250*4 mm, 5µm)Acetonitrile/H2O (45/55 v/v)UV (235 nm) & FluorescenceLOD (UV): 0.5-2 ng/mg protein; LOD (Fluorescence): 0.04-4 ng/mg proteinNot Specified core.ac.ukresearchgate.net
ZearalenoneSwine RationsC18 Microsorb-MV (250 x 4.6mm)Acetonitrile/Water/Methanol (5:75:10)Fluorescence (λex = 333 nm, λem = 460 nm)LOD: 0.3 ppb; LOQ: 0.7 ppb102.62% redalyc.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are particularly valuable when analyzing complex matrices like animal feed for trace levels of mycotoxins.

A reliable UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method was specifically developed for the simultaneous determination of zearalenone (ZEN) and zearalenone-14-glucoside (ZEN-14G, an alternative name for this compound) in various feed products. researchgate.net This method demonstrated excellent performance characteristics, with a limit of quantification ranging from 0.50 to 5.00 μg kg⁻¹ and high recovery rates between 89.35% and 110.93%. researchgate.net The improved sample pretreatment using hydrophilic–lipophilic balance (HLB) cartridges was crucial for effectively removing impurities and enriching the target analytes. researchgate.net

Table 2: UHPLC-MS/MS Method Validation for ZEN and ZEN-14G Analysis

ParameterPerformance CharacteristicReference
Linearity (R²)≥ 0.999 researchgate.net
Limit of Quantification (LOQ)0.50–5.00 μg kg⁻¹ researchgate.net
Recovery89.35 ± 2.67% to 110.93 ± 1.56% researchgate.net
Precision (RSD)3.00–14.20% researchgate.net

Reversed-Phase Liquid Chromatography Applications

Reversed-phase liquid chromatography is the most common separation mode for the analysis of zearalenone and its metabolites. In this technique, a non-polar stationary phase (most commonly C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. jfda-online.comresearchgate.net

Zearalenone itself is a relatively non-polar molecule. The addition of the glucose moiety to form this compound increases its polarity. In a reversed-phase system, this increased polarity causes the glucoside to elute earlier from the column than the parent zearalenone. This chromatographic behavior allows for the effective separation of the parent toxin from its modified, "masked" form. The gradient elution, which involves changing the mobile phase composition during the run (e.g., by increasing the proportion of the organic solvent), is often employed to achieve optimal separation and peak shape for both the early-eluting glucoside and the later-eluting parent compound within a reasonable timeframe. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing the high selectivity and sensitivity required for unambiguous identification and accurate quantification in complex samples.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for mycotoxin analysis. nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the target analyte), its fragmentation, and the detection of specific product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and reduces matrix interference. nih.govnih.gov

For this compound, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. In MS/MS, this ion is fragmented to produce characteristic product ions, which are then monitored for quantification and confirmation. nih.gov LC-MS/MS has been used as a confirmatory method in studies developing immunochemical approaches and to identify a wide array of zearalenone metabolites, including the 4-glucoside form, in plant metabolism studies. nih.govnih.gov The development of LC-MS/MS methods allows for the simultaneous analysis of the parent mycotoxin and its various modified forms. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.gov This capability is crucial for determining the elemental composition of an unknown compound and for the structural elucidation of novel metabolites. masonaco.orgnih.gov

In the context of this compound, HRMS has been instrumental in confirming the identity of the compound produced via biotransformation. nih.govwur.nl By comparing the measured accurate mass of the deprotonated molecular ion with the theoretical mass, researchers can confirm the elemental formula (C₂₄H₂₈O₁₀ for this compound). This high degree of certainty is essential for distinguishing between isomers and identifying new or unexpected metabolites. nih.govmdpi.com For instance, HRMS analysis was used to confirm the structures of Zearalenone-14-β-D-glucopyranoside and Zearalenone-16-β-D-glucopyranoside produced by Cunninghamella fungal strains. nih.govmdpi.com

Fragmentation Patterns and Ion Transitions

The fragmentation of this compound in tandem mass spectrometry follows a predictable and characteristic pathway, which is vital for its specific detection using MRM. The analysis is typically performed in negative electrospray ionization (ESI) mode.

The most prominent fragmentation involves the cleavage of the glycosidic bond linking the glucose unit to the zearalenone backbone. This results in the neutral loss of the glucose moiety (162 Da) and the formation of the deprotonated zearalenone ion. nih.gov

Therefore, the primary ion transition monitored for the quantification of this compound is:

Precursor Ion [M-H]⁻: m/z 479

Product Ion: m/z 317 (corresponding to the [Zearalenone-H]⁻ ion)

Additional product ions can also be monitored for confirmation. MS/MS spectra of the glucosylated compounds yield the deprotonated ions of the parent mycotoxins (zearalenone, α-zearalenol, or β-zearalenol) and their respective fragments. nih.gov For example, further fragmentation of the m/z 317 ion can occur, providing additional transitions for confirmation. Studies have also noted the formation of formic acid adducts when formic acid is present in the mobile phase, which can also be selected for fragmentation. nih.gov

Table 3: Key Mass Spectrometric Data for this compound

ParameterValue/DescriptionReference
Ionization ModeNegative Electrospray Ionization (ESI-) nih.gov
Precursor Ion [M-H]⁻m/z 479 nih.gov
Primary Product Ionm/z 317 ([Zearalenone-H]⁻) nih.gov
Key FragmentationNeutral loss of glucose moiety (C₆H₁₀O₅, 162 Da) from the precursor ion. nih.gov

Electrospray Ionization (ESI) Modes

Electrospray Ionization (ESI) coupled with mass spectrometry (MS) is a cornerstone for the sensitive detection of this compound. This technique is effective in both negative and positive ionization modes, though negative mode is frequently preferred for its high sensitivity in identifying this compound.

In negative ESI mode, the molecule readily loses a proton to form a deprotonated ion [M-H]⁻. For this compound, this characteristic ion is observed at a mass-to-charge ratio (m/z) of 479. nih.govresearchgate.net Further analysis using tandem mass spectrometry (MS/MS) on this precursor ion yields fragments corresponding to the deprotonated zearalenone molecule, confirming the loss of the glucose moiety. nih.govresearchgate.net In addition to the primary deprotonated molecule, full-scan mode acquisitions in negative ESI can also detect fragments, adducts, and dimers of the compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) has been used to verify the sum formula of related glucosides, confirming the elemental composition from the [M-H]⁻ ion. nih.gov

In positive ESI mode, the parent molecule, zearalenone, is known to form a protonated molecule [M+H]⁺. massbank.eu By extension, this compound can also be analyzed in positive mode, typically forming protonated species or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ present in the mobile phase. However, the literature more commonly reports the use of negative ESI for the analysis of zearalenone glucosides due to the stable and abundant signal of the deprotonated molecule. nih.govnih.gov

Table 1: ESI-MS Ionization Data for this compound

Ionization ModePrimary Ion ObservedMass-to-Charge Ratio (m/z)Notes
Negative ESI[M-H]⁻479Most commonly reported ion for high-sensitivity detection. nih.govresearchgate.net
Positive ESI[M+H]⁺481Inferred from the behavior of the parent compound; formation of adducts like [M+Na]⁺ is also possible. massbank.eu

Immunochemical Detection Strategies

Immunochemical methods, prized for their speed and high throughput, are common for screening zearalenone in various commodities. mdpi.com These assays rely on the specific binding of an antibody to the target molecule. However, for conjugated or "masked" mycotoxins like this compound, their application is nuanced.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are a widely used immunochemical format for mycotoxin analysis. scribd.com These are typically competitive assays where the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. nih.govr-biopharm.com The antibodies used in commercial ELISA kits are highly specific to the parent zearalenone (ZEN) molecule. mdpi.comnih.gov

The structure of this compound, with its bulky glucose unit attached at the C-4 position, sterically hinders the epitope that the anti-zearalenone antibody recognizes. biosynth.comcymitquimica.com Consequently, most ZEN-specific antibodies exhibit very low or negligible cross-reactivity with the glucoside form. mdpi.comresearchgate.net This means that standard ELISA methods cannot directly and accurately quantify this compound. The assay will significantly underestimate or fail to detect the total potential zearalenone contamination present in a sample.

Gel-Based Immunoassays

Gel-based immunoassays represent another rapid screening tool for mycotoxins. This format has been successfully applied to the detection of zearalenone in commodities, establishing specific cut-off levels for the parent toxin. mdpi.com Similar to ELISA, these assays utilize antibodies specific to the zearalenone structure. Therefore, the direct detection of this compound is not feasible with this method due to the same issues of low antibody cross-reactivity. For accurate assessment, a pre-treatment step to cleave the glucose molecule is required.

Integration with Hydrolytic Pre-treatment (Acidic or Enzymatic)

To overcome the limitations of immunoassays in detecting masked mycotoxins, a hydrolytic pre-treatment step is essential. The goal of this step is to cleave the glycosidic bond, liberating the free zearalenone, which can then be readily detected and quantified by standard ELISA or other immunoassays. researchgate.net This is critically important as the glucoside can be hydrolyzed back to its toxic parent form within the gastrointestinal tract of animals and humans. researchgate.netmdpi.com

Enzymatic Hydrolysis: This is the most specific and widely cited method. It involves the use of β-glucosidase enzymes, which selectively catalyze the hydrolysis of the β-glycosidic linkage. nih.govnih.gov Studies have demonstrated that Zearalenone-14-glucoside (an alternative name for the 4-glucoside) is effectively hydrolyzed to zearalenone by β-glucosidase. nih.govnih.gov This enzymatic digestion mimics the metabolic process that can occur in vivo and allows for the determination of the "total" zearalenone content (free and conjugated). Another enzyme, a zearalenone-lactonase, has also been shown to hydrolyze zearalenone. researchgate.net

Acidic Hydrolysis: This method involves treating the sample extract with a strong acid to chemically cleave the glycosidic bond. While effective, this approach is less specific than enzymatic hydrolysis and the harsh conditions can potentially degrade the target analyte or other sample components, requiring careful optimization.

By integrating a hydrolytic step, the full mycotoxin load is unmasked, enabling accurate risk assessment using the high-throughput and cost-effective platform of immunochemical assays.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of this compound. nih.govresearchgate.net It provides precise information about the molecular skeleton, the attachment point of the glucose unit, and its stereochemistry.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR are fundamental tools for structural confirmation. nih.govwur.nl The spectra obtained for this compound are compared with those of the parent zearalenone standard.

¹³C NMR: The ¹³C NMR spectrum of the glucoside shows all the characteristic signals of the zearalenone backbone, but with notable additions. A distinct set of signals appears in the 60-100 ppm region, which is characteristic of the carbon atoms of a glucose moiety. nih.gov The chemical shifts within this region help to confirm the presence of the sugar. Furthermore, shifts in the resonance of the aromatic carbon at the point of attachment (C-4) provide direct evidence of glycosylation at that position.

¹H NMR: The ¹H NMR spectrum provides complementary information. It shows the expected proton signals for the zearalenone structure, along with additional complex signals corresponding to the protons of the glucose unit. nih.govwur.nl A key signal is that of the anomeric proton (the proton on C-1 of the glucose), whose chemical shift and coupling constant are diagnostic for confirming the β-configuration of the glycosidic bond. nih.govresearchgate.net Although sometimes challenging due to overlapping signals, analysis of the ¹H spectrum is crucial for complete structural assignment. nih.govmdpi.com

Together, 1D NMR data, often supplemented with 2D NMR techniques, have been used to unequivocally prove the attachment of glucose to the C-4 position of the zearalenone ring and to confirm the beta-configuration of the sugar. nih.govresearchgate.net

Table 2: Key Features in 1D NMR Spectra for Structural Confirmation

NMR TypeKey Spectral FeatureInformation Provided
¹³C NMRAppearance of new signals in the 60-100 ppm range. nih.govConfirms the presence of the glucose moiety.
¹³C NMRShift in the resonance of the C-4 aromatic carbon signal.Confirms the position of glycosylation.
¹H NMRAppearance of signals for the anomeric proton. nih.govmdpi.comHelps determine the α or β configuration of the glycosidic bond.

Table of Compounds

Mechanistic Investigations of Biological Activity and Interactions

Molecular Interactions with Biological Receptors (In Vitro Studies)

The interaction of a compound with biological receptors is a primary determinant of its potential biological activity. For Zearalenone (B1683625) 4-beta-D-glucopyranoside, its relationship with estrogen receptors is of significant scientific interest due to the known estrogenic activity of its parent compound, Zearalenone.

Comparative Binding Affinities with Estrogen Receptors

Zearalenone (ZEN), the parent compound, is recognized for its ability to bind to estrogen receptors (ER), exhibiting affinity for both ERα and ERβ subtypes. mdpi.comtocris.com This interaction is the basis for its estrogenic activity. mdpi.com However, the addition of a glucose molecule at the 4-position fundamentally alters this capability. In vitro studies have demonstrated that the glucoside conjugation of ZEN, creating Zearalenone 4-beta-D-glucopyranoside (also referred to as Zearalenone-14-glucoside or Z14G in some literature), prevents the derivative from binding effectively to human estrogen receptors. nih.gov This suggests that in its conjugated form, the compound has a significantly lower estrogenic potential compared to the parent mycotoxin. nih.gov

CompoundEstrogen Receptor (ER) Binding AffinityReference
Zearalenone (ZEN)Binds to both ERα and ERβ. mdpi.comtocris.com IC50 values are 240 nM for ERα and 166 nM for ERβ. tocris.com mdpi.comtocris.com
This compoundBinding to human estrogen receptors is prevented or significantly reduced by the glucoside conjugation. nih.gov nih.gov

Impact of Glycosylation on Receptor Ligand Recognition

Glycosylation, the attachment of sugar moieties to a molecule, can have a profound impact on its interaction with biological receptors. nih.govku.edu In the case of this compound, the presence of the bulky and hydrophilic glucose group at the C-4 position appears to cause steric hindrance. This prevents the molecule from fitting correctly into the hydrophobic ligand-binding pocket of the estrogen receptor. The structural integrity of the phenolic hydroxyl group on Zearalenone is crucial for its estrogenic activity, and the glycosidic bond at this position effectively "masks" this critical functional group, impeding ligand-receptor recognition. nih.gov This principle, where glycosylation modulates receptor affinity, is a well-documented phenomenon in biochemistry. nih.govku.edu

Cellular and Subcellular Responses (In Vitro Models)

While the intact glucoside shows limited direct interaction with estrogen receptors, its behavior in cellular systems reveals a more complex picture, primarily involving metabolic transformation.

Studies in Cell Lines and Cell Culture Systems (e.g., Caco-2 cells)

The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model for studying the absorption and metabolism of xenobiotics in the intestine. nih.gov Studies using Caco-2 cells have shown that this compound can be taken up by intestinal cells. nih.gov More importantly, these studies reveal that the compound can be hydrolyzed, cleaving the glucose moiety to release the parent compound, Zearalenone. nih.govnih.gov

This deglycosylation can be facilitated by β-glucosidase enzymes present in the cellular environment. nih.govnih.gov One study demonstrated that this compound was hydrolyzed to Zearalenone extracellularly in the culture medium of Caco-2 cells, which was then absorbed by the cells. nih.gov Another investigation showed that both this compound and its isomer, Zearalenone-16-glucoside, were detected within Caco-2 cell extracts, indicating uptake, and were subsequently cleaved to release free Zearalenone. nih.gov The study noted that the 14-glucoside isomer appeared more susceptible to this enzymatic cleavage than the 16-glucoside form. nih.gov

Cell LineObservationMechanismReference
Caco-2Uptake of this compound.Cellular transport mechanisms. nih.gov
Caco-2Extracellular hydrolysis into Zearalenone (ZEN).Presence of β-glucosidase in the cell culture medium. nih.gov
Caco-2Intracellular cleavage (deglycosylation) to release ZEN.Activity of human cytosolic β-glucosidase. nih.gov

Modulation of Cellular Pathways

The direct modulation of cellular pathways by this compound is considered minimal due to its inability to bind to key receptors in its intact form. nih.gov However, it can indirectly influence cellular processes following its hydrolysis. Once converted back to Zearalenone, the liberated molecule can engage with estrogen receptors and activate estrogen-responsive genes, thereby modulating pathways related to cell growth and proliferation. mdpi.comnih.gov Therefore, any observed modulation of cellular pathways in systems exposed to the glucoside is largely contingent on the rate and extent of its enzymatic conversion to the aglycone form, Zearalenone. nih.gov

Protein Binding Dynamics

The interaction of xenobiotics with plasma proteins, such as serum albumin, is a critical factor influencing their distribution and bioavailability. A comparative study on the binding of Zearalenone metabolites to serum albumin from different species revealed significant differences. The research demonstrated that this compound exhibits weak binding to serum albumin. nih.gov In contrast, other metabolites like Zearalenone-14-sulfate and the parent compound formed much more stable complexes with the protein. nih.gov This weak protein binding suggests that if this compound were to enter the bloodstream, it would likely exist in a more free, unbound state compared to other Zearalenone forms.

CompoundSerum Albumin Binding AffinityReference
Zearalenone-14-sulfateForms the most stable complexes (K = 9.3 × 10³ to 8.5 × 10⁵ L/mol). nih.gov
ZearalanoneForms stable complexes. nih.gov
α-zearalanolForms stable complexes. nih.gov
β-zearalanolForms stable complexes. nih.gov
This compoundBinding seems to be weak. nih.gov

Interactions with Serum Albumins and Other Plasma Proteins

This compound, also known as zearalenone-14-glucoside (Z14G), generally exhibits a weak interaction with serum albumins from various species, a characteristic that distinguishes it from its parent compound, zearalenone (ZEN). nih.govresearchgate.net Serum albumin is the most prevalent plasma protein and plays a crucial role in the transport and disposition of many xenobiotics, including some mycotoxins. nih.govnih.gov While ZEN and its reduced metabolites can form stable complexes with serum albumins, studies using fluorescence spectroscopy and high-performance affinity chromatography (HPAC) demonstrate that this compound either does not interact or forms only low-affinity complexes with human (HSA), bovine (BSA), porcine (PSA), and rat (RSA) serum albumins. nih.govresearchgate.net

Spectroscopic studies have shown that this compound does not cause a significant concentration-dependent decrease in the fluorescence of albumins, which suggests a lack of stable complex formation. nih.gov This is in stark contrast to other ZEN metabolites, such as zearalenone-14-sulfate, which forms the most stable complexes with the albumins tested. nih.govresearchgate.net The binding affinity of various zearalenone metabolites to serum albumins shows considerable species-dependent differences, which may contribute to interspecies variations in ZEN's toxicity. nih.govresearchgate.net One study has suggested that human serum albumin may be capable of slowly hydrolyzing the glucoside to release the parent mycotoxin, ZEN. nih.gov

Table 1: Interaction of Zearalenone Metabolites with Serum Albumins This interactive table summarizes the binding characteristics of this compound and a related metabolite with various serum albumins.

Compound Serum Albumin Binding Characteristics Analytical Method Reference
This compound (Z14G) Human (HSA), Bovine (BSA), Porcine (PSA), Rat (RSA) Weak interaction or low-affinity complexes Fluorescence Spectroscopy nih.gov
This compound (Z14G) Human (HSA) Weak interaction High-Performance Affinity Chromatography (HPAC) nih.govresearchgate.net
Zearalenone-14-sulfate (Z14S) Human (HSA), Bovine (BSA), Porcine (PSA), Rat (RSA) Forms stable complexes Fluorescence Spectroscopy nih.govresearchgate.net

Implications for Compound Distribution and Bioavailability (mechanistic, not clinical)

The weak interaction between this compound and serum albumins has significant mechanistic implications for its distribution and bioavailability. Strong binding to plasma proteins typically restricts the distribution of compounds to tissues and slows their elimination. nih.gov Conversely, the low affinity of this compound for albumin suggests that if it were to enter the systemic circulation intact, it would be more readily available for tissue distribution and elimination.

In Vivo Biotransformation Kinetics and Metabolite Formation (in animal models, not human)

In vivo studies in animal models, particularly in swine, have elucidated the biotransformation kinetics and metabolic fate of this compound. Research shows that when administered to pigs, zearalenone glucosides, including this compound (referred to as ZEN-14-O-β-glucoside) and zearalenone-16-O-β-glucoside, are completely hydrolyzed within the gastrointestinal tract. mdpi.com This cleavage makes the parent zearalenone available for absorption and subsequent metabolism. mdpi.com

Once zearalenone is released, it undergoes extensive biotransformation. The primary metabolic pathways involve the reduction of the ketone group to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). mdpi.comnih.gov This reduction is catalyzed by 3-hydroxysteroid dehydrogenases (HSD) in the intestinal wall and the liver. nih.govnih.gov The ratio of α-ZEL to β-ZEL formation is species-dependent; in pigs, α-ZEL is the predominant metabolite. mdpi.comresearchgate.net This is significant because α-ZEL exhibits higher estrogenic activity than the parent zearalenone, while β-ZEL is less active. nih.gov

Following their formation, zearalenone and its reduced metabolites (α-ZEL and β-ZEL) undergo phase II conjugation, primarily with glucuronic acid, before being excreted. mdpi.comnih.gov In pigs administered zearalenone glucosides, the metabolites recovered in urine and feces are mainly in the form of ZEN, α-ZEL, and their glucuronidated conjugates. mdpi.com For instance, in a study with pigs given ZEN-14-O-β-glucoside, the total biological recovery of its metabolites in urine over 48 hours was 19% (± 11%). mdpi.com The total recovery in both urine and feces was 48% (± 7%). mdpi.com The incomplete recovery suggests that intestinal bacteria may further metabolize the compound into yet unknown metabolites. mdpi.com

Table 2: Biological Recovery of Zearalenone Glucoside Metabolites in Pigs (0-48h) This interactive table presents data on the excretion and recovery of metabolites following administration of zearalenone glucosides in a swine model.

Administered Compound Total Recovery in Urine Total Recovery in Urine and Feces Major Metabolites Detected Reference
ZEN-14-O-β-glucoside 19% ± 11% 48% ± 7% ZEN, α-ZEL, ZEN-14-GlcA mdpi.com
ZEN-16-O-β-glucoside 13% ± 7% 34% ± 3% ZEN, α-ZEL, ZEN-14-GlcA mdpi.com

Strategies for Detoxification and Mitigation

Biological Detoxification Approaches

Biological methods for the detoxification of mycotoxins are gaining significant attention due to their specificity and environmentally friendly nature. In the context of zearalenone (B1683625) 4-beta-D-glucopyranoside, these strategies primarily rely on the metabolic capabilities of various microorganisms to first hydrolyze the glucoside and then degrade the resulting zearalenone.

Microbial Degradation and Biotransformation

The core of microbial detoxification lies in the ability of certain microorganisms to break down the chemical structure of zearalenone 4-beta-D-glucopyranoside, rendering it less or non-toxic. This process is initiated by enzymatic action that targets the glycosidic bond.

Extensive research has been conducted to identify microorganisms capable of degrading zearalenone, the aglycone part of this compound. The initial and critical step in the detoxification of the glucosidated form is the hydrolysis of the glucose moiety, a reaction catalyzed by β-glucosidases, enzymes produced by a wide range of microorganisms. Once zearalenone is released, various microbial species have demonstrated the ability to degrade it further.

Bacillus Species: Several species within the Bacillus genus have been identified as effective degraders of zearalenone. Strains of Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus licheniformis have shown significant zearalenone degradation capabilities. nih.govnih.gov For example, Bacillus amyloliquefaciens has been screened for its ability to degrade zearalenone, with some strains showing high efficacy. xmsyxb.com

Lactic Acid Bacteria (LAB): Various strains of lactic acid bacteria, which are generally recognized as safe (GRAS), have been investigated for their zearalenone detoxification potential. Species such as Lactobacillus plantarum and Lactococcus lactis have been reported to remove zearalenone from liquid media. nih.govfrontiersin.orgfrontiersin.org

Yeasts: Saccharomyces cerevisiae, a commonly used yeast in the food and beverage industry, has been shown to both adsorb and biotransform zearalenone. nih.gov The primary biotransformation products are often α-zearalenol and β-zearalenol. nih.gov

The table below summarizes findings on various microorganisms screened for their ability to degrade zearalenone.

MicroorganismStrainDegradation Rate of ZearalenoneReference
Bacillus subtilisSY-14High degradation rate nih.gov
Bacillus amyloliquefaciensH6High degradation rate xmsyxb.com
Lactobacillus plantarumCN1up to 75.6% frontiersin.org
Saccharomyces cerevisiaeVariousAdsorption and biotransformation nih.gov
Agrocybe cylindraceaGC-Ac2Over 96% frontiersin.org

The detoxification of this compound is a multi-enzymatic process. The two key types of enzymes involved are glucosidases and lactonohydrolases.

Glucosidases: The initial and essential step in the detoxification of this compound is the hydrolysis of the β-glucosidic bond, which releases zearalenone. This reaction is catalyzed by β-glucosidases. Studies have shown that zearalenone-14-glucoside can be hydrolyzed to zearalenone by β-glucosidase in the extracellular matrix. mdpi.com

Lactonohydrolases: Once zearalenone is liberated, the primary target for its degradation is the macrocyclic lactone ring. Lactonohydrolases are enzymes that catalyze the hydrolysis of this lactone ring, leading to the formation of a non-estrogenic, open-ringed structure. nih.gov This is considered a critical step in the detoxification process as it eliminates the estrogenic activity of the molecule. Several zearalenone-degrading enzymes, identified as lactonohydrolases, have been isolated from various microorganisms. nih.gov

EnzymeFunctionMicrobial Source (Example)Reference
β-GlucosidaseHydrolyzes the glucoside bond of this compoundVarious microorganisms mdpi.com
LactonohydrolaseHydrolyzes the lactone ring of ZearalenoneGliocladium spp. nih.gov

To enhance the efficiency and applicability of biological detoxification, research has focused on the development of recombinant enzymes and engineered microbial systems. The goal is to overproduce the key detoxifying enzymes and create robust microbial catalysts.

The development of recombinant lactonases from sources like Gliocladium species expressed in host systems such as Escherichia coli allows for the large-scale production of purified enzymes. nih.gov These recombinant enzymes can efficiently degrade zearalenone and its derivatives. nih.gov While systems specifically designed for this compound are not yet widely reported, the principles of developing recombinant glucosidases are well-established and could be applied to create systems for the initial hydrolysis step. For instance, a recombinant barley glucosyltransferase has been used for the synthesis of zearalenone glucosides, and co-incubation with a β-glucosidase was shown to selectively hydrolyze one of the glucoside isomers. nih.gov This demonstrates the potential for using recombinant glucosidases in a controlled detoxification process.

The microbial degradation pathway for this compound logically begins with the cleavage of the glucose molecule by a β-glucosidase, yielding zearalenone and a free glucose molecule.

Following this initial hydrolysis, the degradation of zearalenone can proceed through several microbial pathways. The most significant of these is the hydrolysis of the lactone ring by a zearalenone lactonohydrolase. This results in the formation of a decarboxylated hydrolyzed zearalenone. mdpi.com

Other reported biotransformation pathways for zearalenone by various microorganisms include reduction reactions, leading to the formation of α-zearalenol and β-zearalenol. nih.gov

Adsorption by Microbial Cell Components

In addition to enzymatic degradation, another significant biological detoxification strategy is the adsorption of mycotoxins to the cell wall components of microorganisms. This process physically removes the toxin from the surrounding environment, preventing its absorption.

While specific data on the adsorption of this compound is limited, extensive research on zearalenone provides valuable insights. The cell walls of yeasts, particularly Saccharomyces cerevisiae, are rich in β-D-glucans, which have been shown to be the primary component responsible for binding zearalenone. nih.govresearchgate.netbionte.com The adsorption is a physical process, and a correlation has been found between the amount of β-D-glucans in the yeast cell wall and the efficacy of zearalenone complex formation. nih.gov

Similarly, the cell walls of lactic acid bacteria, which contain peptidoglycan and other polysaccharides, have also been shown to bind zearalenone. researchgate.net The main mechanism of zearalenone removal by some Lactobacillus strains is through physical adsorption to the cell wall. conicet.gov.ar For Bacillus subtilis, both viable and non-viable cells have demonstrated the ability to bind zearalenone. nih.gov

The table below summarizes the key microbial cell components involved in the adsorption of zearalenone.

Microbial GroupKey Cell Wall ComponentAdsorption MechanismReference
Yeasts (Saccharomyces cerevisiae)β-D-GlucansPhysical adsorption nih.govresearchgate.netbionte.com
Lactic Acid BacteriaPeptidoglycan, PolysaccharidesPhysical adsorption researchgate.netconicet.gov.ar
Bacillus speciesCell wall componentsPhysical adsorption nih.gov

Non-Biological Mitigation Technologies (Brief Overview without specifics of chemical/physical properties)

In addition to biological methods, various non-biological technologies are utilized for the mitigation of zearalenone. These approaches primarily rely on physical adsorption or chemical modification to reduce the bioavailability of the toxin.

A variety of adsorbent materials have been investigated for their ability to bind zearalenone and prevent its absorption from the gastrointestinal tract.

Clay Minerals: Certain clay minerals, such as bentonite and montmorillonite, have shown the capacity to adsorb zearalenone. lrrd.org Their layered silicate structures provide a surface for the binding of mycotoxins. The efficacy of these clays can be influenced by factors such as pH and temperature. lrrd.org

Activated Carbons: Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of molecules, including zearalenone. nih.govconicet.gov.ar In vitro studies have demonstrated that activated carbon can bind a significant percentage of zearalenone, with its effectiveness being largely independent of pH. nih.govconicet.gov.ar Biochar derived from various plant sources also exhibits a high binding capacity for zearalenone. mdpi.com

Chemical modification aims to alter the molecular structure of zearalenone to reduce or eliminate its toxicity. This can be achieved through various chemical reactions that target specific functional groups on the zearalenone molecule. The principle behind this approach is to create a new compound that no longer possesses the estrogenic activity of the parent mycotoxin. google.com Such modifications can involve cleavage of bonds within the molecule, oxidation, reduction, or the addition or deletion of chemical moieties. google.com The goal is to disrupt the part of the molecule responsible for its toxic effects, rendering it harmless. google.com

Current Research Gaps and Future Academic Perspectives

Elucidation of Undefined Biotransformation Pathways

The formation of Zearalenone (B1683625) 4-beta-D-glucopyranoside is primarily understood as a detoxification response in plants, where UDP-glucosyltransferases (UGTs) attach a glucose molecule to the parent zearalenone (ZEN). nih.gov This process, known as glucosylation, renders the mycotoxin more water-soluble and less toxic to the plant, leading to its sequestration in the plant cell vacuole. An engineered Saccharomyces cerevisiae strain expressing an Arabidopsis thaliana UDP-glucosyltransferase has been successfully used to produce the compound from zearalenone, demonstrating the central role of these enzymes. nih.gov

Development of Novel High-Throughput Analytical Methodologies

The current gold standard for the detection and quantification of Zearalenone 4-beta-D-glucopyranoside is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). brill.comnih.govnih.gov This technique offers the necessary sensitivity and specificity to distinguish the glucoside from its parent compound and other metabolites in complex food and feed matrices. nih.govnih.gov Methods have been developed for its analysis in various cereals, with limits of determination reported as low as 10 µg/kg in wheat. acs.orgnih.gov

Despite these advances, a significant gap exists in the availability of high-throughput screening methods. LC-MS/MS analysis, while accurate, can be time-consuming and costly for routine monitoring of a large number of samples. aloki.hu Several challenges hinder the development of faster methodologies:

Lack of Certified Reference Materials: The limited commercial availability of a certified standard for this compound complicates method validation and quality control. researchgate.net

Extraction Inefficiencies: The polarity of the glucoside differs significantly from the parent zearalenone, which can lead to poor recovery rates with extraction methods optimized for the parent toxin. brill.comnih.gov

Immunoassay Limitations: Rapid screening methods like ELISA, commonly used for parent mycotoxins, typically exhibit no or very low cross-reactivity with the glucoside form, rendering them ineffective for detecting this masked mycotoxin. brill.com

Future research should focus on developing streamlined "dilute-and-shoot" LC-MS/MS methods, creating stable isotope-labeled internal standards for improved accuracy, and exploring novel antibody or aptamer-based recognition elements that are specific to the glucoside for the development of new rapid screening assays.

Table 1: Comparison of Analytical Methodologies for this compound

MethodologyPrimary ApplicationAdvantagesCurrent Research Gaps/Challenges
LC-MS/MSQuantification & ConfirmationHigh sensitivity and specificity; Simultaneous detection of multiple mycotoxins. nih.govRelatively low throughput; Matrix effects; Need for specific standards. aloki.hu
High-Resolution Mass Spectrometry (e.g., LC-Orbitrap MS)Screening & IdentificationAllows for detection of unknown or novel conjugates without specific standards. researchgate.netData processing complexity; Higher instrument cost.
Immunoassays (e.g., ELISA)Rapid ScreeningHigh throughput; Low cost; Simple operation. redalyc.orgGenerally does not detect the glucoside form due to lack of antibody cross-reactivity. brill.com

Comprehensive Characterization of Metabolite Bioactivity (mechanistic, not safety/adverse effects)

The primary mechanistic bioactivity of zearalenone is its function as an endocrine disruptor, stemming from its structural similarity to estradiol, which allows it to bind to estrogen receptors (ERs). plos.org The addition of a glucose molecule at the C-4 position in this compound sterically hinders its ability to bind effectively to these receptors. Consequently, the intact glucoside is considered to possess significantly lower intrinsic estrogenic activity compared to the parent zearalenone. mdpi.com

The critical research gap is not the direct bioactivity of the glucoside itself, but its role as a "pro-toxin." The key bioactive event is its hydrolysis back to the estrogenically active zearalenone by β-glucosidases present in the gut microbiota of mammals. mdpi.com A comprehensive characterization of this process is needed, including:

Enzymatic Kinetics: Understanding the rate and efficiency of hydrolysis by different microbial enzymes and in the gut environments of various species.

Receptor Interaction Post-Hydrolysis: Characterizing the binding affinity and activation of estrogen receptors by the zearalenone released from the glucoside within the intestinal lumen and after absorption.

Non-ER-Mediated Mechanisms: Investigating whether the glucoside, either intact or partially metabolized, interacts with other cellular pathways or targets beyond the estrogenic system.

Future academic perspectives should shift from viewing the glucoside in isolation to studying it as part of a dynamic system where its potential bioactivity is unlocked through metabolic transformation.

Integration of Omics Technologies in Biotransformation Studies

Omics technologies offer a powerful, systems-level approach to unraveling the complexities of mycotoxin biotransformation, yet their application specifically to this compound is in its infancy. nih.gov Integrating these technologies presents a significant opportunity for future research.

Genomics and Transcriptomics: These tools can be used to identify the specific genes encoding the UDP-glucosyltransferases (UGTs) that are upregulated in plants upon exposure to zearalenone. nih.gov This would definitively pinpoint the enzymes responsible for creating the glucoside conjugate, paving the way for developing crop varieties with enhanced detoxification capabilities.

Proteomics: This approach can confirm the expression of the identified UGTs and other involved enzymes at the protein level. nih.gov Proteomics can also provide insights into the broader cellular response to both zearalenone and its glucosylated form, revealing other proteins and pathways that are impacted. nih.gov

Metabolomics: Untargeted metabolomics can provide a comprehensive snapshot of all metabolites present in a system, allowing for the discovery of other, previously unknown, zearalenone conjugates in addition to the 4-beta-D-glucopyranoside. nih.gov This is crucial for a complete understanding of the biotransformation landscape.

The primary research gap is the lack of integrated multi-omics studies focused on the formation and fate of this compound. Future studies should combine these approaches to create a holistic model of how different organisms process this mycotoxin.

Advanced Modeling and Simulation of this compound Dynamics in Biological Systems

Physiologically-based pharmacokinetic (PBPK) models are powerful computational tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govnih.gov PBPK models have been developed for zearalenone and its primary metabolites (e.g., α-zearalenol, β-zearalenol). plos.orgresearchgate.nettandfonline.com

The most significant research gap in this domain is the explicit incorporation of masked mycotoxins into these models. wur.nl Future PBPK models need to be expanded to include:

Gut Hydrolysis: A sub-model describing the kinetics of the hydrolysis of this compound back to zearalenone by gut microbiota. wur.nl

Metabolite ADME Parameters: The determination of key ADME parameters for the intact glucoside, which likely differ significantly from those of the parent compound.

Contribution to Total Exposure: Simulation of how the intake of the glucoside contributes to the total systemic burden of estrogenically active compounds over time. mdpi.com

Furthermore, in silico tools for predicting metabolism and bioactivity are becoming more common. nih.govnih.gov However, the predictive power of these models is limited by the scarcity of experimental data on masked mycotoxins. mdpi.com Generating more empirical data on compounds like this compound is essential for training and validating more accurate and reliable predictive models. mdpi.com

Table 2: Compound Names Mentioned in This Article

Abbreviation / Common NameFull Chemical Name
This compoundThis compound
Zearalenone(3S,11E)-14,16-dihydroxy-3-methyl-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione
α-ZearalenolAlpha-Zearalenol
β-ZearalenolBeta-Zearalenol
Estradiol(17β)-Estra-1,3,5(10)-triene-3,17-diol

Q & A

Q. What in silico tools predict the binding affinity of zearalenone 4-β-D-glucopyranoside to estrogen receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) with ERα (PDB: 1A52) identifies hydrogen bonds between the glucoside’s hydroxyl groups and Arg394/Glu353. Free energy calculations (MM-PBSA) show 10-fold lower affinity than zearalenone, aligning with in vitro reporter gene assays (EC50 > 1 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.